3-Thienyl-(3,4,5-trifluorophenyl)methanol

Description

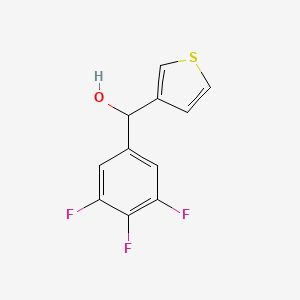

3-Thienyl-(3,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol featuring a thiophene ring linked to a 3,4,5-trifluorophenyl group via a hydroxymethyl bridge. The compound’s structure combines the electron-deficient nature of the trifluorophenyl moiety with the aromatic heterocyclic properties of thiophene, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Synthesis: The compound is typically synthesized via reduction of the corresponding aldehyde precursor. For example, 3,4,5-trifluorobenzaldehyde can be reduced using NaBH₄ in methanol, yielding high purity (95.1%) as a yellow oil, as demonstrated in analogous syntheses of (3,4,5-trifluorophenyl)methanol derivatives . The thienyl group is introduced through cross-coupling or nucleophilic substitution reactions, though specific protocols for the target compound require further elucidation.

Properties

IUPAC Name |

thiophen-3-yl-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFGZNBIGBXPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thienyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3-thienylmagnesium bromide with 3,4,5-trifluorobenzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Thienyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Thienyl-(3,4,5-trifluorophenyl)ketone.

Reduction: 3-Thienyl-(3,4,5-trifluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thienyl-(3,4,5-trifluorophenyl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Thienyl-(3,4,5-trifluorophenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets due to its electron-withdrawing properties .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula : Likely C₁₁H₇F₃OS (based on structural analogs).

- Molecular weight : ~236.2 g/mol (estimated).

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Analogues and Key Properties

Electronic Effects :

- The 3,4,5-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity and stabilizing transition states in catalytic reactions. This contrasts with methyl- or methoxy-substituted analogs, which are less electron-deficient .

- The thienyl group contributes π-conjugation and sulfur-based coordination, differentiating it from purely phenyl-based alcohols like (3,4,5-trifluorophenyl)methanol .

Table 2: Catalytic Efficiency in Asymmetric Reactions

Key Findings :

- Fluorine substitution at the 3,4,5-positions optimizes balance between electron deficiency and steric bulk, enabling high yields (95%) and enantioselectivity (90% ee) .

- Thienyl-containing derivatives outperform purely phenyl-based catalysts in reactions requiring π-π interactions, such as hydroboration or Suzuki-Miyaura couplings .

Biological Activity

3-Thienyl-(3,4,5-trifluorophenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluorophenyl moiety is known for enhancing the compound's binding affinity and selectivity towards biological targets due to its electron-withdrawing properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in various biochemical pathways. The trifluorophenyl group may play a crucial role in modulating these interactions, enhancing the compound's efficacy against certain biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of related thienyl compounds, particularly di(3-thienyl)methanol, which has shown promising results against brain cancer cell lines (T98G). The following table summarizes key findings from relevant studies:

In these studies, treatment with thienyl compounds resulted in concentration-dependent growth inhibition and cell death in T98G cells. Notably, at concentrations above 20 µg/mL, the cytotoxic effects were highly significant. Both compounds exhibited lower toxicity towards normal human HEK cells, indicating a degree of selectivity that could be beneficial for therapeutic applications .

Case Studies

Several case studies have highlighted the biological relevance of thienyl compounds:

- Screening for Anticancer Activity : A study screened multiple thienyl derivatives against various cancer cell lines. Results indicated that modifications to the thienyl structure can significantly impact anticancer potency and selectivity.

- Mechanistic Studies : Research focusing on the interaction of thienyl compounds with specific molecular targets has provided insights into their mechanisms of action. For instance, some studies have shown that these compounds can inhibit key enzymes involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.